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Compound of Interest

Compound Name: Cedarmycin B

Cat. No.: B1197366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Cedarmycin B, a novel

butyrolactone antibiotic. The synthesis commences with the readily available starting material,

γ-butyrolactone, and proceeds through a series of key transformations, including a Barbier

reaction to construct the core structure, followed by acylation to append the fatty acid side

chain.[1] This protocol is based on the first reported synthesis by Cui, et al. and is intended for

use by qualified researchers in a laboratory setting.

I. Overview of the Synthetic Pathway
The total synthesis of Cedarmycin B is a multi-step process that can be logically divided into

two main stages: the construction of the γ-hydroxymethyl-α-methylene-γ-butyrolactone core

and the subsequent esterification with the appropriate fatty acid side chain. The key strategic

element of this synthesis is a zinc-mediated Barbier-type reaction of 3-bromomethyl-5H-furan-

2-one with formaldehyde, which efficiently installs the required hydroxymethyl group at the γ-

position.[1]
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Figure 1: Overall synthetic workflow for the total synthesis of Cedarmycin B.

II. Quantitative Data Summary
The following table summarizes the key steps, reagents, and reported yields for the synthesis

of Cedarmycin B.

Step Transformation Key Reagents Reported Yield (%)

1
Bromination of γ-

Butyrolactone
Br₂, PCl₃ Not specified

2 Elimination DBU Not specified

3 Barbier Reaction Zn, Formaldehyde Not specified

4 Acylation

11-Methyldodecanoyl

chloride, DMAP,

Pyridine

Not specified

Note: The specific yields for each step were not detailed in the available abstracts of the

primary literature. Researchers should optimize conditions to maximize yields.
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III. Experimental Protocols
A. Synthesis of 3-Bromomethyl-5H-furan-2-one

Bromination of γ-Butyrolactone:

To a solution of γ-butyrolactone in a suitable solvent (e.g., CCl₄), add a catalytic amount of

red phosphorus or PCl₃.

Slowly add bromine (Br₂) to the reaction mixture at room temperature.

Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC).

Cool the reaction to room temperature and quench with a solution of sodium thiosulfate.

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic

layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford

crude α-bromo-γ-butyrolactone.

Elimination to form 3-Bromomethyl-5H-furan-2-one:

Dissolve the crude α-bromo-γ-butyrolactone in an appropriate aprotic solvent (e.g., THF or

dichloromethane).

Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU),

dropwise to the solution at 0 °C.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed (monitored by TLC).

Quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product with

an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to yield 3-bromomethyl-

5H-furan-2-one.
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B. Synthesis of 4-Hydroxymethyl-3-methylenedihydrofuran-2-one (Key Barbier Reaction)[1]

Reaction Setup:

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add activated

zinc powder and a suitable solvent (e.g., anhydrous THF).

Add a solution of 3-bromomethyl-5H-furan-2-one in the same solvent to the zinc

suspension.

Add an aqueous solution of formaldehyde to the reaction mixture.

Reaction Execution:

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can

be monitored by TLC.

Upon completion, quench the reaction by adding a saturated aqueous solution of

ammonium chloride.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

remove the solvent under reduced pressure.

Purify the resulting crude alcohol by silica gel column chromatography to obtain 4-

hydroxymethyl-3-methylenedihydrofuran-2-one.

C. Total Synthesis of Cedarmycin B (Acylation)

Preparation of the Acylating Agent:

Prepare 11-methyldodecanoyl chloride from 11-methyldodecanoic acid using a standard

method, for example, by reacting with oxalyl chloride or thionyl chloride in the presence of

a catalytic amount of DMF.

Esterification:
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Dissolve 4-hydroxymethyl-3-methylenedihydrofuran-2-one in a dry, aprotic solvent such as

dichloromethane or pyridine.

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

Slowly add a solution of 11-methyldodecanoyl chloride in the same solvent to the reaction

mixture at 0 °C.

Allow the reaction to stir at room temperature until completion, as indicated by TLC

analysis.

Quench the reaction with water or a dilute aqueous acid solution.

Extract the product with an organic solvent, wash the organic layer sequentially with dilute

acid, saturated sodium bicarbonate solution, and brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the final product, Cedarmycin B, by column chromatography on silica gel.

IV. Characterization
The structure and purity of the synthesized Cedarmycin B and all intermediates should be

confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution

Mass Spectrometry (HRMS), and compared to the data reported in the literature.[1]

V. Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all

times.

Bromine, PCl₃, oxalyl chloride, and thionyl chloride are highly corrosive and toxic; handle

with extreme care.

Organic solvents are flammable and should be handled away from ignition sources.
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Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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